molecular formula C8H14O3 B1280409 3,3-Dimethyl-5-oxohexanoic acid CAS No. 20624-63-9

3,3-Dimethyl-5-oxohexanoic acid

Cat. No. B1280409
CAS RN: 20624-63-9
M. Wt: 158.19 g/mol
InChI Key: SLBXWQKHHZUDAY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-oxohexanoic acid is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 and is typically in liquid form .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-5-oxohexanoic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 158.195 Da and the monoisotopic mass is 158.094299 Da .

Scientific Research Applications

Synthesis of γ-Keto Esters

3,3-Dimethyl-5-oxohexanoic acid is utilized in the formation of γ-keto esters, demonstrating its significance in organic syntheses. The process involves alkylation and ketone transformations, playing a vital role in the production of various keto esters (Ronsheim, Hilgenkamp, & Zercher, 2003).

Precursor for Annelation Reactions

This compound serves as a precursor in annelation reactions, which are crucial for creating complex organic structures. It has been used in the synthesis of specific enones and acids, highlighting its versatility in organic chemistry (Fleming, Newton, Sabin, & Zammattio, 1992).

Biosynthetic Intermediates

In the realm of biosynthesis, 3,3-Dimethyl-5-oxohexanoic acid is an intermediate in the synthesis of certain chiral compounds. These compounds are crucial in understanding the stereochemistry of natural products and their synthetic analogs (Yamamoto, Oritani, & Yamashita, 1990).

Solid-Phase Synthesis Applications

This compound also finds application in solid-phase synthesis, particularly in the synthesis of β-silylethanol anchoring groups. This illustrates its usefulness in the development of novel solid-phase organic reactions (Iyer & Ghosh, 2002).

Green Chemistry Applications

In green chemistry, 3,3-Dimethyl-5-oxohexanoic acid is relevant in studies involving the acid-catalyzed reactions of alcohols and phenols. This showcases its potential in developing environmentally friendly chemical processes (Jin, Hunt, Clark, & McElroy, 2016).

Mass Spectrometry Studies

The compound has been characterized in mass spectrometry studies, particularly in understanding fragmentation mechanisms in the gas phase. This is crucial for analytical applications in chemistry (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

Anticancer Drug Development

It's also implicated in the synthesis of novel anticancer drugs. Derivatives of this compound have shown potential as leads for new anticancer treatments, indicating its relevance in medicinal chemistry (Santana et al., 2020).

Selective Esterifications

The compound plays a role in selective esterifications, particularly in reactions involving primary alcohols. This is significant for producing specific esters with desired properties (Wang et al., 2012).

Oxetane Formation

It's also used in the formation of oxetanes, demonstrating its utility in the synthesis of complex cyclic compounds (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Safety And Hazards

Safety information for 3,3-Dimethyl-5-oxohexanoic acid indicates that it is potentially dangerous. The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and wearing personal protective equipment .

properties

IUPAC Name

3,3-dimethyl-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(9)4-8(2,3)5-7(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBXWQKHHZUDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462567
Record name 3,3-dimethyl-5-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-5-oxohexanoic acid

CAS RN

20624-63-9
Record name 3,3-dimethyl-5-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isophorone (138 g) and 30% hydrogen peroxide (730 g) are dissolved in isopropanol (500 ml), and the solution is cooled to 15° C. 3N Sodium hydroxide solution (800 ml) is added slowly over a three-hour period to maintain the temperature of the reaction below 20° C. by adjusting the addition rate of sodium hydroxide solution and cooling with an ice-water bath. The reaction is allowed to warm to ambient temperature while stirring for 16 hours. The reaction mixture is extracted once with isopropyl ether (200 ml) then treated with sodium bisulfite (40 g) and acidified to pH 2 with concentrated hydrochloric acid (225 ml). The solution is extracted twice with methylene chloride (200 ml) and the resulting methylene chloride solution stripped under vacuum at 40° C., 10 mm Hg to give 3,3-dimethyl-5-ketohexanoic acid as a residue product.
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138 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The above oxidation procedure was repeated, except that in place of periodate there was utilized sodium hypochlorite. There was added slowly about 2700 parts of an aqueous 5% sodium hypochlorite solution to a solution of 56 parts of isophorone in about 200 parts of methylene chloride. An exothermic reaction resulted causing the methylene chloride to reflux. The organic phase was analyzed shortly after the addition was complete and it was found that all of the isophorone had reacted. The aqueous layer was made basic with sodium carbonate and the reaction mixture was filtered. The aqueous phase was washed with methylene chloride and then acidified by slowly adding it to a 2 phase mixture of concentrated hydrochloric acid and methylene chloride. The organic phase was separated and the aqueous phase was extracted with several portions of fresh methylene chloride. Upon combining the various organic layers which were dried and evaporated, there was obtained 37.7 parts of 5-keto-3,3-dimethylhexanoic acid.
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Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example I, 30 grams isophorone in 57 grams aqueous acetic acid (35% H2O) was ozonized at ambient temperature and pressure in a 300 ml glass cylinder for approximately 5 1/2 hours. The resulting reaction product was then slowly dropped into a small amount of refluxing acetic acid, stripped at 140° C. under vacuum to remove water and acetic acid, and then vacuum distilled. Ninety-five percent yield of high purity 5-keto-3,3-dimethylhexanoic acid was obtained boiling in the range 96° C.-106° C. (0.1 mm Hg).
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30 g
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300 mL
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57 g
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Synthesis routes and methods V

Procedure details

Isophorone was ozonized in the presence of 0.23% manganous acetate. For the reaction 43 grams isophorone, 120 grams acetic acid, 60 grams water and 100 milligrams Mn(OAc)2. 4H2O were charged to the reactor and ozonized in the usual manner at ambient temperature and pressure. The essentially colorless reaction mixture developed a slight greenish coloration after about three hours and after six hours was dark brown. Ozone addition was terminated at this point. The absence of active oxygen made any decomposition precautionary step unnecessary and the reaction mixture was directly treated under vacuum to strip off acetic acid and water. Vacuum distillation of the resulting crude product at 0.3 mm Hg gave an 87 percent yield of 96.5% pure 5-keto-3,3-dimethylhexanoic acid boiling in the range 95° C. to 100° C.
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Mn(OAc)2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-5-oxohexanoic acid
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3,3-Dimethyl-5-oxohexanoic acid
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3,3-Dimethyl-5-oxohexanoic acid
Reactant of Route 6
3,3-Dimethyl-5-oxohexanoic acid

Citations

For This Compound
21
Citations
N Schamp, M Verzele - Bulletin des Sociétés Chimiques …, 1964 - Wiley Online Library
The reaction of 2,2‐dichlorodimedone with bases gives complex mixtures, but with silver oxide a straightforward reaction leads with high yield to 6,6‐dichloro‐4,4‐dimethyl‐5‐…
Number of citations: 10 onlinelibrary.wiley.com
TV Duong, EJ Valente - Journal of Chemical Crystallography, 2016 - Springer
7,7-Trimethyl-2,6-dioxabicyclo[2.2.2]octan-3,5-dione is a dipseudoacyl ketal formed by a double intramolecular dehydration/cyclization of 2-carboxy-3,3-dimethyl-5-oxohexanoic acid. …
Number of citations: 4 link.springer.com
K Yamaguchi, K Mori, T Mizugaki… - The Journal of …, 2000 - ACS Publications
The basic layered hydrotalcites have been used as catalysts for the epoxidation of α,β-unsaturated ketones in heterogeneous reaction media using hydrogen peroxide as an oxidant. A …
Number of citations: 157 pubs.acs.org
EJ Valente, JF Fuller, JD Ball - Acta Crystallographica Section B …, 1998 - scripts.iucr.org
Certain 4- and 5-oxoacids may exist in their cyclic lactol (or pseudoacid) forms. These commonly occur in compounds with proximate carboxylic acid and carbonyl (aldehyde or ketone) …
Number of citations: 33 scripts.iucr.org
FX Webster, J Rivas-Enterrios… - The Journal of Organic …, 1987 - ACS Publications
The oxidation of the allylic alcohol 3 (from the addition of ethereal methyllithium to (+)-pulegone) gave a 66% yield of an optically active keto acid 4 ((+)-4-methyl-6-oxoheptanoic acid) …
Number of citations: 68 pubs.acs.org
K Kaneda, K Yamaguchi, K Mori, T Mizugaki… - Catalysis surveys from …, 2000 - Springer
Various Mg-Al type hydrotalcites were examined as catalysts for the epoxidation of olefins and N-oxidation of pyridines using hydrogen peroxide. The catalytic activity of hydrotalcites …
Number of citations: 68 link.springer.com
SH Yang, CS Li, CH Cheng - The Journal of Organic Chemistry, 1987 - ACS Publications
Although a nickel to aryl bromide ratio of 5/1 was em-ployed in the reaction, the nickel powder can be reused in the same type of reaction more than 10 times without any detectable …
Number of citations: 68 pubs.acs.org
JN Moorthy, KN Parida - The Journal of Organic Chemistry, 2014 - ACS Publications
Oxidative cleavage of a variety of olefins to the corresponding ketones/carboxylic acids is shown to occur in a facile manner with 3,4,5,6-tetramethyl-2-iodobenzoic acid (TetMe-IA)/oxone…
Number of citations: 72 pubs.acs.org
H China, Y Okada, T Dohi - Asian Journal of Organic Chemistry, 2015 - Wiley Online Library
The monochlorodimedone assay has been widely used as an assay of the brominating activity of halogenating enzymes; however, the assumed product was found to spontaneously …
Number of citations: 9 onlinelibrary.wiley.com
LD Buyck, Y Zi‐Peng, R Verhé… - Bulletin des Sociétés …, 1985 - Wiley Online Library
The title dienone 1, useful for modification, improvement or increasing organoleptic properties of tobacco, sucrose syrups, flavored beverages, was prepared in 40–558 overall yield …
Number of citations: 5 onlinelibrary.wiley.com

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